4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-benzyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-18-16(21)19(15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJJENTOJDKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 4-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative with a variety of applications, as are many other 1,2,4-triazoles . Triazoles are significant pharmacophores that interact with biological receptors with high selectivity due to their hydrogen bonding capacity, dipole character, solidity, and solubility . Applications of triazoles range from medicinal to industrial uses .
Molecular Information
this compound has a molecular weight of 297.4 g/mol and the molecular formula . Synonyms include this compound, 23282-98-6, 4-benzyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione, and 4-benzyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Scientific Research Applications
1,2,4-Triazoles are part of drugs with antiviral, anticancer, antifungal, anticonvulsant, skeletal muscle relaxant, anxiolytic, antimigraine, antidepressant, and antiplatelet properties . Schiff bases of 1,2,4-triazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, anti-tubercular, antidepressant, anticonvulsant, analgesic, antiviral, anticancer, antimalarial, and antioxidant effects . Triazole ring derivatives have industrial applications as ecological corrosion inhibitors for mild steel and as gas-generating agents .
This compound is related to other triazole derivatives, which have a variety of applications :
- 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols can be created through ring closure of arylthiosemicarbazides in an alkaline medium .
- 4-Amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols can be used to prepare azomethines from corresponding arylaldehydes .
- The compound 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is similar in structure .
- Triazole derivatives can be used to synthesize compounds with anti-lipase and anti-urease activities .
Mechanism of Action
The mechanism of action of 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the benzyl and methoxyphenyl groups can interact with hydrophobic pockets in biological molecules, influencing their activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole-3-Thiol Derivatives
Key Observations :
Key Observations :
Biological Activity
4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
The compound's structure is characterized by a triazole ring and a thiol group, which contribute to its reactivity and biological interactions. The molecular formula is , with a CAS number of 23282-98-6. The presence of the methoxy and benzyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The triazole ring can coordinate with metal ions, which is significant in metalloprotein studies.
- Disulfide Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function.
- Hydrophobic Interactions : The benzyl and methoxyphenyl groups may interact with hydrophobic pockets in biological molecules, influencing their activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity Studies : Compounds derived from this triazole have shown significant cytotoxic effects against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active derivatives exhibited IC50 values lower than standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 1.5 |
| Compound B | MDA-MB-231 | 2.0 |
| Compound C | Panc-1 | 2.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : Various derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group was found to enhance antimicrobial potency compared to non-thiolated analogs .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.8 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial effects, derivatives of this compound have been investigated for:
- Anti-inflammatory Properties : Some studies suggest that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects .
- Hypoglycemic Effects : Certain derivatives have shown promise in lowering blood glucose levels in diabetic models .
Case Studies
One notable study synthesized a series of triazole-thiol derivatives and evaluated their biological activities through various assays:
- Synthesis : The compounds were synthesized via cyclization reactions involving hydrazones and thiocarbonyl compounds.
- Biological Evaluation : The synthesized compounds were tested for their cytotoxicity using MTT assays against multiple cancer cell lines. Results indicated that modifications on the phenyl rings significantly affected cytotoxicity profiles .
Q & A
Q. What are the standard synthetic routes for preparing 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. A common approach involves reacting hydrazinecarbothioamide derivatives (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media to form the triazole-thiol core. Subsequent alkylation or Mannich reactions can introduce substituents like benzyl or methoxyphenyl groups . For example, alkylation with iodobutane or bromo-ethanone derivatives in the presence of K₂CO₃ yields S-alkylated derivatives .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiol (-SH) and methoxyphenyl resonances.
- X-ray crystallography : Single-crystal XRD resolves the triazole ring conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the thiol group). For example, similar triazole-thione derivatives exhibit monoclinic crystal systems with space group P2₁/c and β angles near 97° .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization involves:
- Reaction solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency .
- Temperature control : Reflux conditions (e.g., 80–100°C) accelerate cyclization, while lower temperatures (25–40°C) minimize side reactions during Mannich base formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products, with yields typically ranging from 60% to 85% .
Q. What computational methods are used to predict the reactivity of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict:
- Electrophilic reactivity : The thiol group (-SH) and triazole N-atoms are nucleophilic sites prone to alkylation or oxidation.
- Tautomerism : Thione-thiol tautomeric equilibria influence hydrogen-bonding networks and crystal packing .
- Molecular docking : Simulations against biological targets (e.g., bacterial enzymes) guide structure-activity relationship (SAR) studies .
Q. How does the methoxyphenyl substituent influence biological activity?
The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. In antimicrobial studies, derivatives with this substituent show MIC values of 8–32 µg/mL against S. aureus and E. coli due to:
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurity profiling requires:
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate thiol oxidation byproducts (e.g., disulfides).
- LC-MS/MS : Detects sulfonic acid derivatives (m/z shifts of +16 or +32) formed during storage .
- Limitations : Thiol instability under acidic conditions necessitates inert atmospheres during analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
